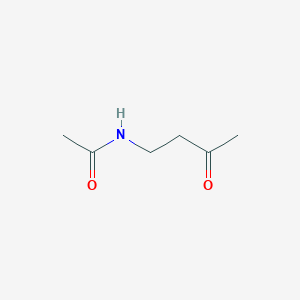

N-(3-Oxobutyl)acetamide

Description

N-(3-Oxobutyl)acetamide (IUPAC name: N-(3-oxobutan-2-yl)acetamide) is a β-ketoamide derivative with the molecular formula C₆H₁₁NO₂ (CID 97923). Its structure features an acetamide group (-NHCOCH₃) attached to a 3-oxobutyl chain, characterized by a ketone at the β-position. Key structural identifiers include:

- SMILES: CC(C(=O)C)NC(=O)C

- InChIKey: IRVPUNRJDRXQBL-UHFFFAOYSA-N

- Collision Cross-Section (CCS): Predicted computationally for analytical applications .

This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of stereochemically complex molecules and bioactive derivatives.

Properties

CAS No. |

190452-53-0 |

|---|---|

Molecular Formula |

C6H11NO2 |

Molecular Weight |

129.16 g/mol |

IUPAC Name |

N-(3-oxobutyl)acetamide |

InChI |

InChI=1S/C6H11NO2/c1-5(8)3-4-7-6(2)9/h3-4H2,1-2H3,(H,7,9) |

InChI Key |

QIUCDNWPFXCGGJ-UHFFFAOYSA-N |

SMILES |

CC(=O)CCNC(=O)C |

Canonical SMILES |

CC(=O)CCNC(=O)C |

Synonyms |

Acetamide, N-(3-oxobutyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Branched vs.

- Aromatic Substitutions: Diphenyl derivatives (e.g., C₁₈H₁₉NO₂) are synthesized via Pd-catalyzed methods, enabling enantioselective applications .

- Cyclic Amine Derivatives : N-Cyclohexylacetoacetamide demonstrates high synthetic yield (94%) under mild conditions (0°C, benzene/water), emphasizing the role of amine nucleophilicity .

Spectroscopic and Physical Properties

Table 2: Spectroscopic and Physical Data

Key Observations :

- IR Signatures : Ketone and amide C=O stretches are consistent across analogues (~1700–1650 cm⁻¹), but electron-withdrawing groups (e.g., bromine in thienyl derivatives) shift absorptions lower .

- Melting Points : Bulky substituents (e.g., cyclohexyl, furanyl) elevate melting points due to enhanced crystallinity .

Table 3: Bioactivity Comparison

Key Observations :

- Structural-Activity Relationships (SAR): Aromatic Substitutions: Electron-deficient aryl groups (e.g., 3,5-difluorophenyl) enhance antimicrobial activity by improving membrane penetration . Heterocyclic Moieties: Pyridazinone-acetamide hybrids exhibit receptor-specific agonism, highlighting the role of heterocycles in target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.